N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
This compound is a pyrazolopyrimidinone derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) group linked via an acetamide bridge to a 1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine core. The benzodioxole moiety, commonly found in bioactive molecules, may contribute to lipophilicity and interactions with aromatic residues in enzyme active sites .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-18(2,3)23-16-12(7-20-23)17(25)22(9-19-16)8-15(24)21-11-4-5-13-14(6-11)27-10-26-13/h4-7,9H,8,10H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGXZIGPAFIRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization. The tert-butyl group is introduced using tert-butylating agents under controlled conditions. The final step involves the coupling of the benzo[d][1,3]dioxol-5-yl moiety with the pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, often using peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to maximize yield and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in drug discovery and development.
Medicine: It may be used in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism would depend on the biological context and the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituents, heterocyclic cores, and synthetic strategies.
Pyrazolopyrimidinone Analogs
- N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (): Structural Difference: The pyrazolo ring is substituted with a 3,4-dimethylphenyl group instead of tert-butyl. Synthesis: Both compounds likely employ similar routes, such as condensation of acetamide intermediates with functionalized pyrazolopyrimidinones .
- Tert-butyl 2-(5-amino-3-(4-fluorophenyl)-1H-pyrazol-4-yl)acetate (): Core Difference: This analog lacks the pyrimidinone ring but retains the tert-butyl and pyrazole motifs.
Benzodioxole-Containing Acetamides
- 2-(Benzo[d][1,3]dioxol-5-yl)-N-(tert-butyl)-2-oxoacetamide (, Compound 4s): Structural Simplicity: This compound features a benzodioxole linked to a tert-butyl group via a 2-oxoacetamide bridge. Comparison: The absence of the pyrazolopyrimidinone core limits direct biological analogy but highlights the role of the benzodioxole-tert-butyl combination in modulating solubility and stability .
- N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (, Compound 11o): Heterocyclic Core: Replaces pyrazolopyrimidinone with a quinazolinone scaffold. Activity Clues: Quinazolinones are known kinase inhibitors; the styryl group in 11o may enhance π-π stacking interactions, whereas the tert-butyl in the target compound prioritizes steric effects .
Spirocyclic and Furan-Based Derivatives
- N-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methyl)-2-((R)-5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide (, Compound B1): Complexity: Incorporates a spirocyclic oxazolidinone and difluorobenzodioxole. Functional Insights: The difluoro substitution may enhance metabolic resistance, while the spirocycle introduces conformational rigidity, contrasting with the planar pyrazolopyrimidinone in the target compound .
Key Insights and Implications
- Substituent Effects : The tert-butyl group in the target compound likely improves pharmacokinetic properties compared to smaller alkyl or aryl substituents (e.g., 3,4-dimethylphenyl in ).
- Heterocyclic Core: Pyrazolopyrimidinones may offer distinct binding modes compared to quinazolinones () or spirocycles (), influencing target selectivity.
- Synthetic Flexibility : Silver-catalyzed decarboxylation () and hydrazine-mediated cyclization () are viable routes for analogs, though optimization for the target compound’s tert-butyl group may require tailored conditions.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound through various studies, including synthesis, evaluation of antibacterial properties, and antitumor effects.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a pyrazolo[3,4-d]pyrimidine derivative. The structural formula can be represented as follows:
This structure contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to this compound. For instance:
- A series of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating high potency against pathogens such as Staphylococcus aureus and Sarcina .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy.
Antitumor Activity
In addition to its antibacterial properties, the compound's derivatives have shown promising antitumor activity. A study synthesized a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their effectiveness against various cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxic effects .
Table 2: Antitumor Activity of Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| C1 | MCF7 | 15 |
| C2 | A549 | 20 |
| C3 | HeLa | 10 |
The structural features associated with these compounds appear to play a critical role in their antitumor mechanisms.
The biological activities of this compound are believed to be linked to its ability to interfere with essential bacterial functions and cancer cell proliferation pathways. The presence of the pyrazolo[3,4-d]pyrimidine core is particularly significant as it is known for its role in inhibiting key enzymes involved in nucleotide synthesis.
Case Studies
Several case studies have investigated the compound's effectiveness in clinical settings:
- Antibacterial Trials : In vitro studies demonstrated that derivatives significantly inhibited bacterial growth across multiple strains. The results were corroborated by in vivo models showing reduced infection rates in treated subjects.
- Cancer Research : Clinical trials involving cancer cell lines showed that compounds derived from this compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo[3,4-d]pyrimidine precursors, followed by functionalization with tert-butyl and benzo[d][1,3]dioxole groups. Key steps include:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of 5-aminopyrazole derivatives with carbonyl reagents under reflux in anhydrous solvents (e.g., DMF or THF) .
- Step 2 : Introduction of the tert-butyl group using tert-butyl halides or tert-butoxycarbonyl (Boc) protection strategies, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Step 3 : Acetamide coupling via nucleophilic substitution or amidation reactions, often catalyzed by triethylamine or DMAP in dichloromethane or acetonitrile .
- Critical Parameters : Temperature control (60–100°C), solvent polarity, and stoichiometric ratios of intermediates are optimized to minimize side products .
Q. How is the structural characterization of this compound validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, the tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the benzo[d][1,3]dioxole protons resonate as two doublets between 6.7–7.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z ~440–450) and fragmentation patterns to confirm substituents .
- X-ray Crystallography : Used for absolute configuration determination in crystalline derivatives, though limited by solubility challenges .
Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidine derivatives like this compound?
- Methodological Answer :
- Kinase Inhibition : Structural analogs (e.g., 4-chlorobenzyl-substituted derivatives) inhibit tyrosine kinases (e.g., EGFR, VEGFR) via competitive ATP-binding site interactions, validated by enzymatic assays (IC₅₀ values reported at 0.1–10 μM) .
- Anti-inflammatory Activity : Benzo[d][1,3]dioxole-containing analogs reduce COX-2 expression in murine macrophage models (e.g., RAW 264.7 cells) at 5–20 μM concentrations .
- Anticancer Potential : Pyrazolo[3,4-d]pyrimidines induce apoptosis in HeLa and MCF-7 cell lines, with IC₅₀ values correlated to substituent lipophilicity (e.g., tert-butyl enhances membrane permeability) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may require switching to toluene for final coupling steps to avoid side reactions .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .
- By-product Analysis : HPLC or TLC monitoring identifies impurities (e.g., unreacted tert-butyl precursors), enabling column chromatography or recrystallization for purification .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Tabulate substituent effects using data from analogs (see Table 1 ) :
| Substituent (R) | Biological Activity (IC₅₀) | Key Interaction |
|---|---|---|
| 4-Chlorobenzyl | EGFR Inhibition: 0.8 μM | Hydrophobic pocket binding |
| 3,4-Dimethylphenyl | COX-2 Inhibition: 12 μM | H-bond with Ser530 |
| 2-Hydroxyethyl | Anticancer (HeLa): 5 μM | Enhanced solubility |
- Assay Standardization : Use isogenic cell lines and uniform ATP concentrations in kinase assays to minimize variability .
Q. What computational methods predict target binding modes for this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., PDB ID: 1M17). The tert-butyl group shows favorable van der Waals interactions in hydrophobic pockets .
- MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, revealing conformational changes in the ATP-binding site .
- QSAR Modeling : 3D descriptors (e.g., LogP, polar surface area) correlate with bioavailability; tert-butyl derivatives show optimal LogP (~3.5) for blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?
- Methodological Answer :
- Source Variability : Differences in kinase isoforms (e.g., EGFR L858R vs. wild-type) alter binding affinities .
- Cellular Context : Tumor microenvironment factors (e.g., hypoxia) reduce drug efficacy in vivo compared to in vitro .
- Experimental Design : Pre-incubation time with ATP (10–60 min) significantly impacts IC₅₀ measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
